2,3,5,6-Tetrabromopyridin-4-amine
Overview
Description
2,3,5,6-Tetrabromopyridin-4-amine is a brominated pyridine derivative with the molecular formula C5H2Br4N2 and a molecular weight of 409.70 g/mol . This compound is characterized by the presence of four bromine atoms attached to the pyridine ring, making it a highly brominated aromatic amine. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromopyridin-4-amine typically involves the bromination of pyridine derivatives. One common method is the bromination of 4-aminopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or chloroform at a temperature range of 0-50°C to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrabromopyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Coupling Products: Biaryl or diaryl compounds with extended conjugation.
Reduction Products: Less brominated pyridine derivatives or completely dehalogenated pyridine.
Scientific Research Applications
2,3,5,6-Tetrabromopyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrabromopyridin-4-amine involves its interaction with molecular targets through its bromine atoms and amine group. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. For example, brominated compounds are known to inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloropyridin-4-amine: Similar structure but with chlorine atoms instead of bromine.
2,3,5,6-Tetrafluoropyridin-4-amine: Fluorinated analog with different electronic properties.
2,3,5,6-Tetraiodopyridin-4-amine: Iodinated derivative with higher molecular weight and different reactivity.
Uniqueness
2,3,5,6-Tetrabromopyridin-4-amine is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. The presence of four bromine atoms enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,5,6-tetrabromopyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br4N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDFGDACGWLLBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Br)Br)Br)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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